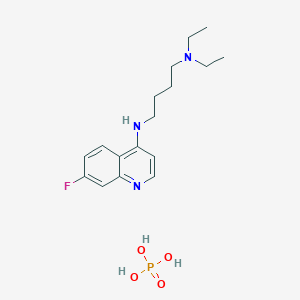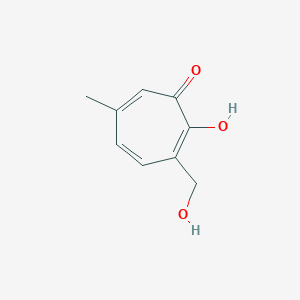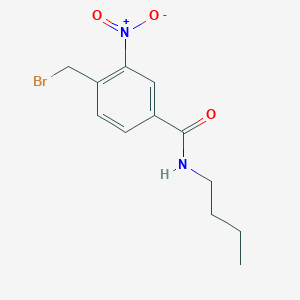![molecular formula C14H10ClI B12599607 1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene CAS No. 890136-64-8](/img/structure/B12599607.png)
1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, with an ethenyl group linking the two halogenated phenyl groups
Méthodes De Préparation
The synthesis of 1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial production methods for this compound may involve similar coupling reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents can be tailored to achieve cost-effective and efficient production.
Analyse Des Réactions Chimiques
1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation and Reduction Reactions: The ethenyl group can undergo oxidation to form carbonyl compounds or reduction to form alkyl derivatives. Reagents such as potassium permanganate or hydrogen gas in the presence of a catalyst can be used for these transformations.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules. These reactions typically require palladium or copper catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzene derivatives and various functionalized aromatic compounds.
Applications De Recherche Scientifique
1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate for various organic transformations.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals
Medicine: Research into the compound’s potential therapeutic applications includes its use in the synthesis of drug candidates targeting specific diseases. Its unique structure may offer advantages in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its halogenated nature makes it useful in the development of flame retardants, polymers, and other advanced materials.
Mécanisme D'action
The mechanism by which 1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene exerts its effects depends on the specific application and target
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Binding to Biological Targets: In biological systems, the compound may bind to specific proteins or enzymes, modulating their activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions.
Comparaison Avec Des Composés Similaires
1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-2-ethynylbenzene: This compound contains a similar chlorinated benzene ring but with an ethynyl group instead of an ethenyl group.
1-Chloro-2-iodobenzene: This compound has both chlorine and iodine atoms directly attached to the benzene ring without the ethenyl linkage.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and iodine atoms, which can influence its reactivity and applications in different fields.
Propriétés
Numéro CAS |
890136-64-8 |
|---|---|
Formule moléculaire |
C14H10ClI |
Poids moléculaire |
340.58 g/mol |
Nom IUPAC |
1-chloro-2-[2-(2-iodophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10ClI/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H |
Clé InChI |
ODMWZTSDKWHDFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12599549.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)


![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)


![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)

